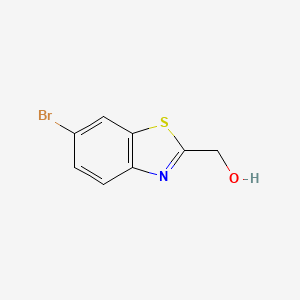

(6-Bromo-1,3-benzothiazol-2-yl)methanol

Overview

Description

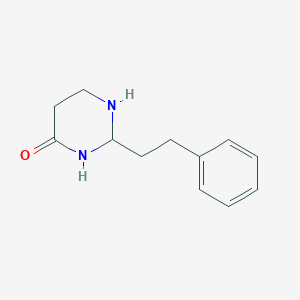

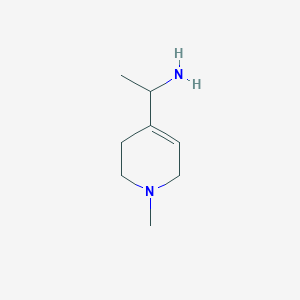

“(6-Bromo-1,3-benzothiazol-2-yl)methanol” is a chemical compound with the molecular formula C8H6BrNOS . It is a derivative of benzothiazole, a bicyclic compound with fused benzene and thiazole rings . This compound has been shown to have antimicrobial activity and can be used as luminescing biosensors .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “(6-Bromo-1,3-benzothiazol-2-yl)methanol”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “(6-Bromo-1,3-benzothiazol-2-yl)methanol” is characterized by a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The benzene ring exhibits substantially higher cyclic π-electron delocalization than the thiazole ring .Chemical Reactions Analysis

Benzothiazole derivatives, including “(6-Bromo-1,3-benzothiazol-2-yl)methanol”, are highly reactive building blocks for organic and organoelement synthesis. They can be easily functionalized at the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-Bromo-1,3-benzothiazol-2-yl)methanol” include a molecular weight of 244.11 . It is a powder at room temperature .Scientific Research Applications

Antibacterial Activity

Benzothiazole derivatives have been studied for their antibacterial properties. A study highlighted the synthesis of benzothiazole compounds and their antibacterial activity, showing that some derivatives had comparable activity to standard drugs like streptomycin and ampicillin against bacteria such as Pseudomonas aeruginosa and Escherichia coli .

Anti-tubercular Compounds

Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. These compounds have shown promising in vitro and in vivo activity, with inhibitory concentrations compared to standard reference drugs .

Biological Applications

The benzothiazole scaffold is present in numerous biologically potent molecules with a wide range of applications, including anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, and anti-inflammatory activities .

Enzyme Inhibition

Benzothiazoles are also explored as enzyme inhibitors due to their high pharmaceutical and biological activity. They have potential applications in treating various diseases by targeting specific enzymes within the body .

Imaging Reagents and Fluorescence Materials

Due to their unique properties, benzothiazoles are used as imaging reagents and fluorescence materials. They play a significant role in medical diagnostics and research by providing visual tools for studying biological processes .

Electroluminescent Devices

The benzothiazole ring system is utilized in electroluminescent devices due to its ability to emit light when an electric current is applied. This has applications in creating displays and lighting systems .

Plant Growth Regulators

Benzothiazoles serve as plant growth regulators, influencing various growth processes in plants. This application is crucial for agricultural research and development .

Vulcanization Accelerators

In the industrial sector, benzothiazoles are used as vulcanization accelerators in the production of rubber. This helps improve the elasticity and strength of rubber products .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been studied for their anti-tubercular activity, suggesting potential targets within the mycobacterium tuberculosis pathogen .

Mode of Action

Benzothiazole derivatives have been shown to exhibit inhibitory activity against M. tuberculosis , suggesting that they may interact with key enzymes or proteins within this pathogen to exert their effects.

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives , it is plausible that these compounds may interfere with essential metabolic or cellular processes in M. tuberculosis.

Result of Action

tuberculosis , suggesting that they may lead to the disruption of essential cellular functions within this pathogen.

Safety and Hazards

Future Directions

Benzothiazole derivatives, including “(6-Bromo-1,3-benzothiazol-2-yl)methanol”, are considered valuable for the development of new drugs and materials due to their high biological activity and reactivity . Future research may focus on developing new synthetic approaches and patterns of reactivity for these compounds .

properties

IUPAC Name |

(6-bromo-1,3-benzothiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNOS/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLBHKPUSANPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Bromo-1,3-benzothiazol-2-yl)methanol | |

CAS RN |

1188233-15-9 | |

| Record name | (6-bromo-1,3-benzothiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride](/img/structure/B1377536.png)

![5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1377546.png)

![2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1377547.png)

![3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl](/img/structure/B1377550.png)